molecular formula C12H16N4O2 B12268055 N-cyclopropyl-4-(pyrimidin-4-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(pyrimidin-4-yl)morpholine-2-carboxamide

Cat. No.: B12268055
M. Wt: 248.28 g/mol
InChI Key: RIYMTGRTHOSZEW-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(pyrimidin-4-yl)morpholine-2-carboxamide is a heterocyclic organic compound that features a morpholine ring substituted with a pyrimidine group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(pyrimidin-4-yl)morpholine-2-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Pyrimidine Group: The pyrimidine group can be introduced via a nucleophilic substitution reaction using a pyrimidine derivative.

    Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, which involves the reaction of an alkene with a carbene precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(pyrimidin-4-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-cyclopropyl-4-(pyrimidin-4-yl)morpholine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(pyrimidin-4-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: This compound shares a similar morpholine ring structure but has different substituents.

    N-cyclopropyl-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide: This compound contains a trifluoromethylpyridine group instead of a pyrimidine group.

Uniqueness

N-cyclopropyl-4-(pyrimidin-4-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

N-cyclopropyl-4-pyrimidin-4-ylmorpholine-2-carboxamide

InChI

InChI=1S/C12H16N4O2/c17-12(15-9-1-2-9)10-7-16(5-6-18-10)11-3-4-13-8-14-11/h3-4,8-10H,1-2,5-7H2,(H,15,17)

InChI Key

RIYMTGRTHOSZEW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC=NC=C3

Origin of Product

United States

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